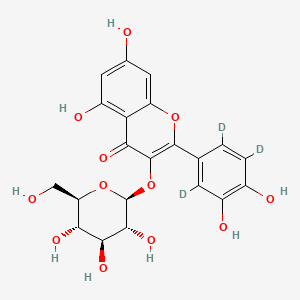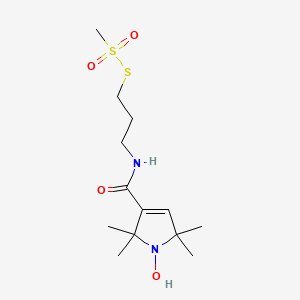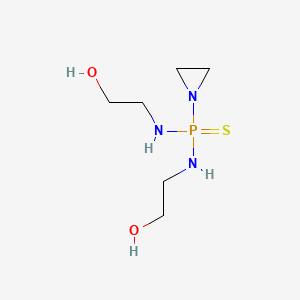
P-Aziridin-1-yl-N,N'-bis(2-hydroxyethyl)phosphonothioic Diamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide is a chemical compound known for its unique structure and properties. It is often referred to as Thiotepa Impurity 5 in various scientific contexts
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide involves the reaction of aziridine with phosphonothioic diamide derivatives. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures that the compound meets regulatory standards and is suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted aziridine derivatives .
Applications De Recherche Scientifique
P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of advanced materials and coatings
Mécanisme D'action
The mechanism of action of P-Aziridin-1-yl-N,N’-bis(2-hydroxyethyl)phosphonothioic diamide involves its interaction with molecular targets through its reactive aziridine and phosphonothioic diamide groups. These interactions can lead to the inhibition of specific enzymes or the modification of biomolecules, thereby exerting its effects. The compound’s ability to form covalent bonds with nucleophiles is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other aziridine derivatives and phosphonothioic diamides, such as:
Aziridine: A simple aziridine compound used in various chemical reactions.
Thiotepa: A related compound with similar structural features and applications.
Phosphonothioic Diamides: A class of compounds with diverse chemical properties and uses
Uniqueness
Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields .
Propriétés
Formule moléculaire |
C6H16N3O2PS |
|---|---|
Poids moléculaire |
225.25 g/mol |
Nom IUPAC |
2-[[aziridin-1-yl-(2-hydroxyethylamino)phosphinothioyl]amino]ethanol |
InChI |
InChI=1S/C6H16N3O2PS/c10-5-1-7-12(13,8-2-6-11)9-3-4-9/h10-11H,1-6H2,(H2,7,8,13) |
Clé InChI |
RPRHMCSYRZLFFB-UHFFFAOYSA-N |
SMILES canonique |
C1CN1P(=S)(NCCO)NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(4-Ethoxyphenyl)thiazol-2-yl]-guanidine Hydrobromide](/img/structure/B13857532.png)
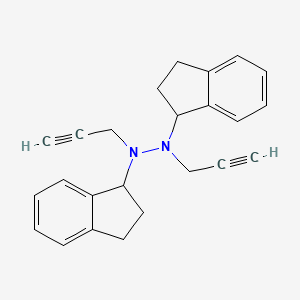
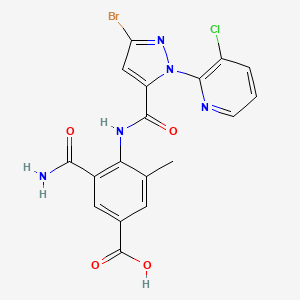

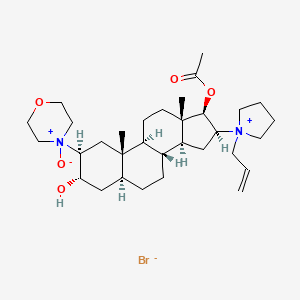


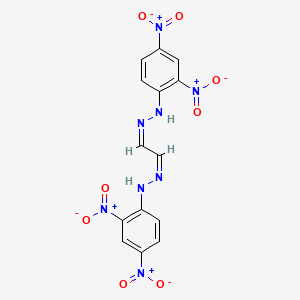

![[(2R,3S,4S,5R,6S)-5-benzoyloxy-3-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-4-yl] benzoate](/img/structure/B13857587.png)
![sodium;(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]hexanoyl]pyrrolidine-2-carboxylate](/img/structure/B13857594.png)
![1-N-Ureido 2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]-N3-[(1,1-dimethylethoxy)carbonyl]-tobramycin](/img/structure/B13857598.png)
